3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile
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Overview
Description
3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile is a complex organic compound featuring a triazole ring, a benzonitrile group, and a hydroxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The benzonitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources like cuprous cyanide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to amines.
Substitution: The triazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Primary amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as UV absorbers or stabilizers
Mechanism of Action
The mechanism of action of 3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate: Used as a UV absorber in polymers.
Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate: An intermediate in the synthesis of pharmaceuticals.
Uniqueness
3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the triazole ring, hydroxyphenyl group, and benzonitrile moiety allows for diverse interactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H20N4OS |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[[5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C24H20N4OS/c25-16-18-7-6-8-19(15-18)17-30-24-27-26-23(28(24)21-10-2-1-3-11-21)14-13-20-9-4-5-12-22(20)29/h1-12,15,29H,13-14,17H2 |
InChI Key |
BXWAOVCBBPOSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C#N)CCC4=CC=CC=C4O |
Origin of Product |
United States |
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